Allyloxy-2 N-((benzyl-4 piperazinyl-1)-3 hydroxy-2 propyl) N-(methyl-4 benzenesulfonyl)aniline
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Overview
Description
Allyloxy-2 N-((benzyl-4 piperazinyl-1)-3 hydroxy-2 propyl) N-(methyl-4 benzenesulfonyl)aniline is a complex organic compound that features multiple functional groups, including allyloxy, piperazinyl, hydroxy, and benzenesulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyloxy-2 N-((benzyl-4 piperazinyl-1)-3 hydroxy-2 propyl) N-(methyl-4 benzenesulfonyl)aniline typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their sequential functionalization. Common synthetic routes may include:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines.
Introduction of the Allyloxy Group: This step may involve the reaction of an alcohol with an allyl halide under basic conditions.
Attachment of the Benzenesulfonyl Group: This can be done through sulfonylation reactions using sulfonyl chlorides.
Final Assembly: The final compound is assembled through coupling reactions, often using catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Allyloxy-2 N-((benzyl-4 piperazinyl-1)-3 hydroxy-2 propyl) N-(methyl-4 benzenesulfonyl)aniline can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Coupling Reactions: The aromatic rings can undergo coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines.
Catalysts: Palladium, nickel.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the allyloxy group could yield various ethers or amines.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or cardiovascular conditions.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure may lend itself to the development of new materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of Allyloxy-2 N-((benzyl-4 piperazinyl-1)-3 hydroxy-2 propyl) N-(methyl-4 benzenesulfonyl)aniline would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Allyloxy-2 N-((benzyl-4 piperazinyl-1)-3 hydroxy-2 propyl) N-(methyl-4 benzenesulfonyl)aniline: can be compared with other compounds featuring similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer specific reactivity and biological activity not found in similar compounds. This makes it a valuable target for further research and development.
Properties
CAS No. |
77557-39-2 |
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Molecular Formula |
C30H37N3O4S |
Molecular Weight |
535.7 g/mol |
IUPAC Name |
N-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropyl]-4-methyl-N-(2-prop-2-enoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C30H37N3O4S/c1-3-21-37-30-12-8-7-11-29(30)33(38(35,36)28-15-13-25(2)14-16-28)24-27(34)23-32-19-17-31(18-20-32)22-26-9-5-4-6-10-26/h3-16,27,34H,1,17-24H2,2H3 |
InChI Key |
MQURHQICQJJARX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2CCN(CC2)CC3=CC=CC=C3)O)C4=CC=CC=C4OCC=C |
Origin of Product |
United States |
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